molecular formula C19H15N5O2 B4724604 N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No. B4724604
M. Wt: 345.4 g/mol
InChI Key: PDVDKCHAJGGJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide, also known as MIB-1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. MIB-1 belongs to the class of 5-HT6 receptor antagonists and has been studied for its potential to treat various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide acts as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of various neurotransmitters, including serotonin, dopamine, and acetylcholine, which are important for cognitive function and memory. By blocking the 5-HT6 receptor, N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide increases the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and physiological effects:
N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on cognitive function and memory, N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to reduce inflammation in the brain, which is a hallmark of many neurological disorders. N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide in lab experiments is its high selectivity for the 5-HT6 receptor. This allows researchers to specifically target this receptor and study its effects on cognitive function and memory. However, one of the limitations of using N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to have poor bioavailability in animal models, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research of N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers are interested in developing more potent and selective 5-HT6 receptor antagonists that can be used in clinical settings. Finally, there is a need for further research into the mechanisms of action of N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide and its effects on various neurotransmitters and signaling pathways in the brain.

Scientific Research Applications

N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the main areas of research has been its potential use in the treatment of Alzheimer's disease. N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease by blocking the 5-HT6 receptor. N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has also been studied for its potential use in the treatment of schizophrenia, where it has been shown to reduce psychotic symptoms and improve cognitive function. Additionally, N-(5-methyl-3-isoxazolyl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide has been studied for its potential use in the treatment of depression, where it has been shown to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-(5-phenyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-13-11-18(22-26-13)21-19(25)15-7-9-16(10-8-15)24-17(12-20-23-24)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVDKCHAJGGJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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